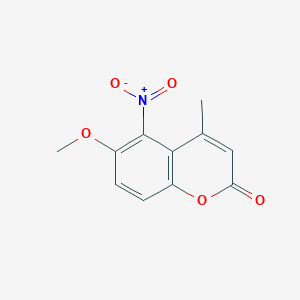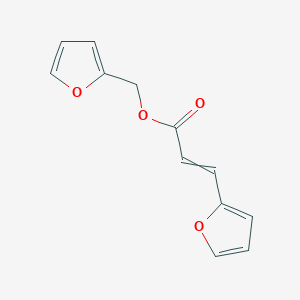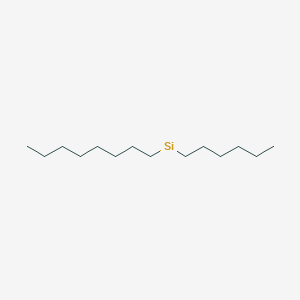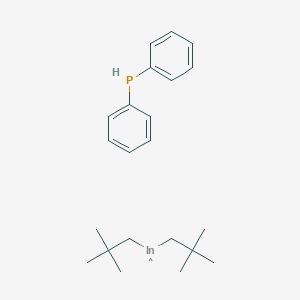
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate is a chemical compound with the molecular formula C8H16BrClO5P. It is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of bromo, chloro, and diethoxyphosphoryl groups attached to an acetate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo(chloro)(diethoxyphosphoryl)acetate typically involves the reaction of ethyl bromoacetate with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction proceeds via nucleophilic substitution, where the bromo group is replaced by the diethoxyphosphoryl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.
Reduction: Reduction reactions can convert the bromo and chloro groups to hydrogen, forming ethyl diethoxyphosphoryl acetate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates or phosphonic esters.
Oxidation: Phosphonic acids or esters.
Reduction: Ethyl diethoxyphosphoryl acetate.
Applications De Recherche Scientifique
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, flame retardants, and plasticizers.
Mécanisme D'action
The mechanism of action of ethyl bromo(chloro)(diethoxyphosphoryl)acetate involves its reactivity with nucleophiles and electrophiles. The bromo and chloro groups act as leaving groups, facilitating nucleophilic substitution reactions. The diethoxyphosphoryl group can participate in coordination with metal ions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Ethyl bromo(chloro)(diethoxyphosphoryl)acetate can be compared with other similar compounds such as:
Ethyl bromoacetate: Lacks the diethoxyphosphoryl group, making it less versatile in certain reactions.
Ethyl chloroacetate: Similar to ethyl bromoacetate but with a chloro group instead of a bromo group.
Diethyl phosphite: Contains the diethoxyphosphoryl group but lacks the acetate backbone.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propriétés
Numéro CAS |
101834-90-6 |
|---|---|
Formule moléculaire |
C8H15BrClO5P |
Poids moléculaire |
337.53 g/mol |
Nom IUPAC |
ethyl 2-bromo-2-chloro-2-diethoxyphosphorylacetate |
InChI |
InChI=1S/C8H15BrClO5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 |
Clé InChI |
IMPABOMWLNEFPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(P(=O)(OCC)OCC)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)



![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)






![2,2'-[Naphthalene-1,4-diylbis(sulfanediylmethylene)]bis(oxirane)](/img/structure/B14338632.png)


